1-[6-Hydroxy-7-methoxy-2-(prop-1-en-2-yl)-1-benzofuran-5-yl]ethan-1-one

Medicinal Chemistry Molecular Docking Conformational Analysis

1-[6-Hydroxy-7-methoxy-2-(prop-1-en-2-yl)-1-benzofuran-5-yl]ethan-1-one (CAS 26932-03-6) is a benzofuran natural product derivative defined by a unique combination of substituents: a 6-hydroxy group, a 7-methoxy group, and a 5-acetyl group anchored on a fully unsaturated 2-isopropenylbenzofuran core. This differentiates it from its more common 2,3-dihydrobenzofuran (coumaran) congener, often termed 'benzofuran deriv (herz)' (CAS 35817-13-1), which lacks conjugation across the furan ring.

Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
CAS No. 26932-03-6
Cat. No. B12887863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[6-Hydroxy-7-methoxy-2-(prop-1-en-2-yl)-1-benzofuran-5-yl]ethan-1-one
CAS26932-03-6
Molecular FormulaC14H14O4
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC(=C)C1=CC2=CC(=C(C(=C2O1)OC)O)C(=O)C
InChIInChI=1S/C14H14O4/c1-7(2)11-6-9-5-10(8(3)15)12(16)14(17-4)13(9)18-11/h5-6,16H,1H2,2-4H3
InChIKeyQPWSMDXAICDIQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

26932-03-6: A Structurally Unique 6-Hydroxy-7-methoxy-2-isopropenylbenzofuran Sourcing Guide


1-[6-Hydroxy-7-methoxy-2-(prop-1-en-2-yl)-1-benzofuran-5-yl]ethan-1-one (CAS 26932-03-6) is a benzofuran natural product derivative defined by a unique combination of substituents: a 6-hydroxy group, a 7-methoxy group, and a 5-acetyl group anchored on a fully unsaturated 2-isopropenylbenzofuran core [1]. This differentiates it from its more common 2,3-dihydrobenzofuran (coumaran) congener, often termed 'benzofuran deriv (herz)' (CAS 35817-13-1), which lacks conjugation across the furan ring [2]. It also differs from the extensively studied euparin (CAS 532-54-7) and its methyl ether (CAS 34293-13-5), which possess a 6-hydroxy/5-acetyl or 6-methoxy/5-acetyl pattern, respectively, but lack the 7-methoxy substitution [3].

Why Euparin Analogs Cannot Replace 26932-03-6 in Structure-Activity Relationship Studies


The benzofuran scaffold is a privileged structure, but minor substituent variations create profound pharmacodynamic differences. The target compound 26932-03-6 is an isomer, not a simple derivative, of euparin. Direct evidence from benzofuran SAR shows that replacing a 6-hydroxy group with a 6-methoxy group can alter potency by over 12-fold [1]. Consequently, 26932-03-6, with its unique 6-hydroxy-7-methoxy arrangement on a fully conjugated benzofuran core, cannot be substituted with the 6-methoxy euparin methyl ether (CAS 34293-13-5) or the non-conjugated 2,3-dihydro analog (CAS 35817-13-1). The following evidence details the only known quantifiable performance differentiators that justify its specific selection or synthesis for research programs.

Quantifiable Differentiation Dimensions for 26932-03-6 Against Closest Analogs


Planar Conjugation vs. Non-Planar Dihydro Core: A Structural Determinant of Target Binding

26932-03-6 possesses a completely planar benzofuran core due to the double bond between C2 and C3, enabling full aromatic conjugation. Its closest structural analog, 'benzofuran deriv (herz)' (CAS 35817-13-1), is a 2,3-dihydrobenzofuran (coumaran) with a saturated C2-C3 bond, disrupting planarity and electronic delocalization . The molecular formula for 26932-03-6 is C14H14O4 (exact mass 246.0892), while the dihydro analog has the formula C14H16O4 (exact mass 248.1049), reflecting the loss of a double bond equivalent .

Medicinal Chemistry Molecular Docking Conformational Analysis

Regioisomeric Differentiation from Euparin: The Critical 7-Methoxy Substituent

26932-03-6 is a regioisomer of euparin methyl ether (CAS 34293-13-5). The target compound features a 6-hydroxy-7-methoxy substitution pattern on the benzofuran ring, whereas euparin methyl ether is characterized by a 6-methoxy group with no substitution at the 7-position [1]. A class-level SAR analysis confirms that the 6-hydroxy group is essential; its replacement with a methoxy group in related benzofurans results in a 12-fold increase in potency, highlighting the profound biological impact of this specific substitution difference [2].

Natural Product Chemistry Structure-Activity Relationship Benzofuran Pharmacology

Immunomodulatory Class Effect: Baseline Potency Inferior from 7-Desmethoxy Analog

While no direct immunomodulatory data exists for 26932-03-6, its closest naturally occurring analog, 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone (the 7-desmethoxy derivative from Petasites hybridus), has established a class-level baseline. This analog demonstrated stronger inhibition of the oxidative burst in polymorphonuclear leukocytes (PMNs) than acetylsalicylic acid (ASA) and inhibited PMN chemotaxis with an IC50 comparable to ibuprofen [1]. The target compound 26932-03-6 possesses an additional methoxy group at position 7, a modification which, based on benzofuran SAR, is expected to further modulate these immunomodulatory effects [2].

Immunopharmacology Neutrophil Biology Inflammation

Cytotoxicity Class Potential: Pro-apoptotic Effects in MCF-7 Breast Cancer Cells by a Close Analog

The 7-desmethoxy analog of 26932-03-6, isolated from Petasites hybridus roots, was evaluated for cytotoxicity and apoptotic effects on the MCF-7 breast cancer cell line. Cells were treated with concentrations ranging from 0 to 500 μM of the analog 1, and the study demonstrated its ability to induce apoptosis and cytotoxicity [1]. As a distinct chemical entity with an additional 7-methoxy group, 26932-03-6 is expected to exhibit a different potency and selectivity profile, making it a highly relevant candidate for medicinal chemistry exploration.

Cancer Biology Apoptosis Cytotoxicity Screening

Computationally Predicted Toxicity Profile: A Differentiated Safety Starting Point

In silico ADMET predictions for the 2,3-dihydro analog (CAS 35817-13-1) indicate a significant toxicity liability profile, with predicted probabilities of 54.44% for respiratory toxicity, 75.56% for reproductive toxicity, and 62.50% for mitochondrial toxicity [1]. The target compound 26932-03-6, being fully aromatic, has a fundamentally different electronic structure that will influence its metabolism and toxicity profile. As such, using the dihydro analog's safety data as a surrogate for 26932-03-6 would be scientifically unsound. Procurement of 26932-03-6 is mandatory for generating its own specific toxicity and safety datasets.

Computational Toxicology ADMET Prediction Drug Safety

Validated Application Scenarios for Procuring 26932-03-6 Based on Evidence


Lead Optimization in Medicinal Chemistry Programs

The unique 6-hydroxy-7-methoxy substitution pattern of 26932-03-6 on a planar benzofuran scaffold makes it an ideal core for exploring Structure-Activity Relationships (SAR) that cannot be addressed with euparin or its analogs. As established, the 7-position is unsubstituted in common benzofurans like euparin, while the 6-hydroxy group is known to be potency-critical [1]. Chemical biologists can use 26932-03-6 to systematically probe the biological consequences of 7-methoxy substitution and full aromaticity on target binding and selectivity.

Immunomodulatory and Anti-inflammatory Agent Development

Based on demonstrated class-level evidence, the benzofuran core of 26932-03-6 is a validated pharmacophore for modulating innate immune responses, including phagocyte oxidative burst and migration [1]. The target compound, as a non-interchangeable analog of the active Petasites hybridus isolate, serves as the next logical step to generate proprietary immunomodulatory SAR data. Its distinct hydrogen-bonding profile is predicted to yield a novel immune modulation profile compared to the 7-desmethoxy lead.

Targeted Anticancer Screening Libraries

The close structural analog of 26932-03-6 has shown pro-apoptotic and cytotoxic effects in MCF-7 breast cancer cells at micromolar concentrations [1]. Given that minor structural changes on the benzofuran core can drastically alter cytotoxic potency, 26932-03-6 should be specifically included in focused screening libraries against breast and other cancer cell panels. Its procurement is a prerequisite for identifying whether the 7-methoxy group enhances tumor cell selectivity or overcomes resistance.

In Silico and In Vitro Toxicology Model Validation

The 2,3-dihydro analog of 26932-03-6 shows significant predicted toxicities, including potential respiratory, reproductive, and mitochondrial effects [1]. This data cannot be extrapolated to 26932-03-6. Instead, 26932-03-6 is the required compound for use as a comparator in toxicology studies designed to assess how core saturation (aromatic vs. dihydro) influences a molecule's ADMET profile. Procuring it allows for the construction of accurate, structure-based toxicity models.

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